3-Nonylphenol
Description
Significance within Endocrine Disrupting Chemicals (EDCs) Research
3-Nonylphenol is recognized as an endocrine-disrupting chemical (EDC) due to its ability to interfere with the hormonal systems of various organisms. nih.govnih.gov Its significance in EDC research stems from its estrogen-like activity, meaning it can mimic the effects of the natural hormone estradiol (B170435). wikipedia.orgksdb.org This xenoestrogenic activity allows it to bind to estrogen receptors, potentially leading to a range of adverse health effects. wikipedia.org
Research has demonstrated that nonylphenols can disrupt the endocrine system in several ways:
Estrogen Receptor Binding: Nonylphenol has been shown to bind to estrogen receptors ERα and ERβ, competing with the body's natural estrogens. wikipedia.org
Impact on Aquatic Life: The effects of nonylphenol are particularly pronounced in aquatic species. wikipedia.org Studies on fish have shown that it can cause endocrine disruption by interacting with both estrogen and androgen receptors. wikipedia.org For instance, in rainbow trout, nonylphenol has been observed to displace estrogen from its receptor sites. wikipedia.org
Multi-systemic Effects: Beyond its reproductive toxicity, research has expanded to investigate the neurotoxic, immunotoxic, and metabolic effects of nonylphenol. ksdb.orgplos.org Studies have indicated that exposure to NP can lead to adverse effects on the brain, spleen, and pancreas. ksdb.org
The estrogenic potency of nonylphenol is weak compared to estradiol; however, the high levels of nonylphenol found in some environments can be sufficient to cause disruptive effects. wikipedia.org The specific structure of the nonylphenol isomer plays a crucial role in its estrogenicity and biodegradability. wikipedia.orgmdpi.com
Historical Context of Research and Global Concern
Concern over nonylphenols as environmental contaminants began to grow as scientific studies revealed their widespread presence and harmful effects. Nonylphenol ethoxylates have been in use since the 1940s as detergents and surfactants. freshwater.org The subsequent discovery of their degradation into the more persistent and toxic nonylphenols raised alarms within the scientific community. wikipedia.orgacs.org
Key milestones in the historical context of nonylphenol research and regulation include:
Widespread Detection: Nonylphenol has been detected in various environmental matrices, including river water, sediment, soil, and groundwater. wikipedia.orgnih.gov It has also been found in human tissues, such as breast milk, blood, and urine. epa.gov
International Recognition: The United Nations Environment Programme (UNEP) has identified nonylphenol as a chemical of global concern. epa.gov
Regulatory Actions: In response to the growing body of evidence on its harmful effects, several regions have implemented regulations to restrict the use of nonylphenol and its ethoxylates. The European Union has prohibited their use in many applications and has listed nonylphenol as a priority hazardous substance under the Water Framework Directive. wikipedia.orgscielo.brelchemy.com In the United States, the Environmental Protection Agency (EPA) has taken action to regulate certain uses of nonylphenols and nonylphenol ethoxylates and has encouraged their voluntary phase-out in some products. epa.govepa.gov
The ongoing research and global concern surrounding this compound and other nonylphenol isomers highlight the importance of understanding and mitigating the environmental impact of these endocrine-disrupting chemicals.
Interactive Data Tables
Table 1: Research Findings on Endocrine-Disrupting Effects of this compound
| Research Finding | Organism/System Studied | Reference |
|---|---|---|
| Mimics the natural hormone 17β-estradiol and competes for estrogen receptors ERα and ERβ. | General/Molecular | wikipedia.org |
| Competitively displaces estrogen from its receptor site. | Rainbow Trout | wikipedia.org |
| Can cause endocrine disruption by interacting with estrogen and androgen receptors. | Fish | wikipedia.org |
| Linked to developmental abnormalities in adipose tissue and metabolic hormone synthesis. | Animal studies (prenatal/perinatal exposure) | wikipedia.org |
| Can interfere with the endocrine, immune, and nervous systems. | General/Review | plos.org |
| Induces CYP3A expression, suggesting a role in steroid and xenobiotic metabolism. | General/Molecular | oup.com |
| Activates the constitutive androstane (B1237026) receptor (CAR), a key regulator of drug and steroid metabolism. | In vitro and in vivo mouse models | nih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| 4-n-Nonyl phenol (B47542) | wikipedia.org |
| 4-tert-octylphenol | escholarship.org |
| Alkylphenol ethoxylates (APEOs) | scielo.br |
| Bisphenol A | wikipedia.org |
| Estradiol | wikipedia.org |
| Nonylphenol (NP) | wikipedia.org |
| Nonylphenol ethoxylates (NPEs) | wikipedia.org |
| Octylphenol | wikipedia.org |
| Octylphenol ethoxylates | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-10-14-11-9-12-15(16)13-14/h9,11-13,16H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGLNWHWBCINBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864306 | |
| Record name | 3-Nonylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139-84-4, 11066-49-2 | |
| Record name | 3-Nonylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nonylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isononylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011066492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nonylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-nonylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NONYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/343WVX6LH6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Anthropogenic Contributions of 3 Nonylphenol
Primary Sources of Environmental Introduction
The main pathways for 3-nonylphenol entering the environment are through the breakdown of related compounds and the use of products containing it. The occurrence of nonylphenol is strongly associated with anthropogenic activities like wastewater treatment, landfilling, and the recycling of sewage sludge. researchgate.net
Degradation of Nonylphenol Ethoxylates (NPEs)
A primary source of this compound in the environment is the degradation of nonylphenol ethoxylates (NPEs). researchgate.netchemsafetypro.comatamanchemicals.com NPEs are non-ionic surfactants used extensively in a variety of industrial and consumer products. shreechem.inchemicalbook.com When products containing NPEs are disposed of, often "down-the-drain," they enter wastewater treatment plants. wikipedia.orgca.gov In these facilities, NPEs undergo biodegradation, breaking down into several by-products, including nonylphenol. researchgate.netwikipedia.orgca.gov This degradation process involves the shortening of the ethoxylate chain of the NPE molecule. mst.dknih.gov The resulting nonylphenol is more persistent and, in some cases, more toxic than the original NPE compound. ca.govmaine.gov Due to its low water solubility and high hydrophobicity, nonylphenol tends to accumulate in sewage sludge and river sediments. researchgate.netscielo.org.za
Industrial and Domestic Product Applications
This compound and its precursors, NPEs, are utilized in a wide array of industrial, commercial, and household products. shreechem.inontosight.aialoki.huepa.gov These applications contribute to its release into the environment. mst.dk Many products containing these compounds are used in ways that lead to their introduction into the water supply, such as in laundry and dish soaps. wikipedia.org
Industrial applications are extensive and include the manufacturing of antioxidants, lubricating oil additives, emulsifiers, and solubilizers. wikipedia.orgaloki.hu It is also used as an intermediate in the production of tris(4-nonyl-phenyl) phosphite (B83602) (TNPP), an antioxidant for polymers like rubber and plastics, and as a stabilizer in plastic food packaging. wikipedia.orgaloki.hu Additionally, barium and calcium salts of nonylphenol serve as heat stabilizers for polyvinyl chloride (PVC). wikipedia.org
Consumer products that have contained nonylphenol or NPEs include:
Detergents and cleaning agents shreechem.inontosight.aialoki.hu
Paints and coatings wikipedia.orgmillionmarker.com
Pesticides chemicalbook.comwikipedia.org
Personal care products and cosmetics chemsafetypro.comwikipedia.orgepa.gov
Plastics wikipedia.orgontosight.ai
Sector-Specific Contributions
Certain industrial sectors have been significant contributors to the environmental load of this compound due to their reliance on NPEs.
The detergent and cleaning products sector has been a major user of NPEs, which act as effective surfactants for removing grease and oil. shreechem.incleanwithwell.com Both industrial and household cleaning products have historically contained these compounds. chemsafetypro.comshreechem.inmillionmarker.com Consequently, the "down-the-drain" disposal of these products is a primary pathway for NPEs to enter wastewater systems, where they degrade into nonylphenol. wikipedia.orgcanada.ca In Canada, a 1997 survey identified soaps and cleaning products as the largest source of NP and NPE releases. canada.ca While major detergent suppliers in some regions have shifted to more readily biodegradable alternatives for household products, industrial and institutional cleaning applications have remained a source. chemsafetypro.comaloki.hu
The textile and leather industries have utilized NPEs as detergents, wetting agents, and emulsifiers in various wet-processing stages. millionmarker.comgreenpeace.orgsgs.comchem-map.com These processes can lead to the release of NPEs into wastewater. chemsafetypro.comchem-map.com Residues of NPEs can also remain in the final textile products, which can then be released into the environment during laundering by consumers. greenpeace.orgtuv.com Studies have detected NPEs in a wide range of textile products from various countries, indicating their widespread use in the global textile supply chain. greenpeace.org In the European Union, restrictions have been put in place to limit the use of NPEs in textile processing, except under specific conditions where wastewater is not released or is specially treated. sgs.comeuropa.eu
| Retailer Category | Number of Samples with Detected NPE |
|---|
Data from a UK-based study on imported textiles illustrates the prevalence of NPEs across different retail sectors. service.gov.uk
The pulp and paper industry has also been a user of NPEs. mst.dkmillionmarker.com These chemicals have been employed as cleaning, stain removing, and degreasing agents, particularly in the processing of recycled paper to remove ink. pcc.eu The use of NPEs in pulp and paper manufacturing has been identified as a source of their release into the environment. canada.ca As with other sectors, regulatory actions in some regions have aimed to reduce or eliminate the use of NPEs in this industry to mitigate environmental contamination. chemsafetypro.comospar.org
| Industrial Sector/Application | Function/Use of NP/NPEs | Reference |
|---|---|---|
| Detergents & Cleaning | Surfactants, emulsifiers | shreechem.inontosight.aialoki.hu |
| Textile & Leather Processing | Detergents, wetting agents, emulsifiers | mst.dkmillionmarker.comsgs.com |
| Pulp & Paper Industry | De-inking, cleaning agents | mst.dkmillionmarker.compcc.eu |
| Polymers & Plastics | Antioxidants, stabilizers | wikipedia.orgaloki.hu |
| Paints & Coatings | Emulsifiers, dispersants | wikipedia.orgservice.gov.uk |
| Agrochemicals | Co-formulants in pesticides | chemsafetypro.comchemicalbook.com |
| Metalworking | Component in cleaning/degreasing emulsions | chemsafetypro.compcc.eu |
Metalworking Fluids
Nonylphenol ethoxylates are utilized in metalworking fluids as wetting agents and emulsifiers. elchemy.comkimyagaran.com Their function is to help lubricate and cool metal surfaces during machining and grinding processes. google.com These compounds can be released into the environment through the disposal of used metalworking fluids.
Agricultural Applications (e.g., pesticides, agrochemicals)
In the agricultural sector, nonylphenol and its ethoxylates serve as surfactants in pesticide and other agrochemical formulations. wikipedia.orggreenchemindustries.comatamanchemicals.com They improve the effectiveness of these products by promoting more uniform spreading and adhesion to plant surfaces. greenchemindustries.com The use of these agrochemicals can lead to the introduction of nonylphenol into soil and water systems. nih.govup.ac.za Although some nonylphenol ethoxylates were previously approved as inert ingredients in pesticide formulations in the United States, their environmental degradation into the more toxic nonylphenol is a concern. epa.gov
Packaging Materials and Plastics
Nonylphenol can be found in certain food packaging materials, not as an intentionally added substance, but as an impurity or a degradation product of other additives. food.gov.ukfood.gov.uk One such additive is tris(nonylphenyl)phosphite (TNPP), an antioxidant used to stabilize polymers like polyvinyl chloride (PVC), polystyrene, and polyolefins. wikipedia.orgfood.gov.uk During the degradation of the polymer, TNPP can break down into nonylphenol, which may then migrate from the packaging into the food. foodpackagingforum.orgfoodpackagingforum.org Studies have detected nonylphenol in polystyrene and PVC, and at lower levels in other plastics like ethylene (B1197577) vinyl acetate (B1210297) and polycarbonate. food.gov.uk
Environmental Compartment Distribution and Concentrations
Due to its physical and chemical properties, such as low water solubility and a high tendency to adsorb to organic matter, this compound accumulates in specific environmental compartments. nih.govresearchgate.net
Aquatic Environments (Rivers, Lakes, Coastal Waters, Groundwater)
Nonylphenol is frequently detected in various aquatic environments, with concentrations varying widely depending on the proximity to sources of pollution such as wastewater treatment plant effluents and industrial discharges. nih.govscielo.org.zaepa.gov
Reported concentrations in surface waters can range from the nanogram per liter (ng/L) to the microgram per liter (µg/L) level. nih.gov For instance, a study in the US found nonylphenol in approximately 30% of river water samples at concentrations ranging from about 0.20 to 0.64 µg/L. epa.gov In Europe, concentrations in some rivers have been measured up to 180 µg/L, particularly in areas with high industrial inputs. diva-portal.org Coastal waters have shown concentrations around 2.76 µg/l. cabidigitallibrary.org
Groundwater can also become contaminated with nonylphenol, often through infiltration from polluted surface waters or contaminated land. nih.govdiva-portal.org However, concentrations in groundwater are generally lower than in surface waters. nih.gov
The following table provides a summary of nonylphenol concentrations found in various aquatic environments:
Interactive Data Table: Nonylphenol Concentrations in Aquatic Environments| Location/Study | Water Body Type | Concentration Range |
|---|---|---|
| Various US Rivers | River | 0.20 - 0.64 µg/L epa.gov |
| Industrial Discharges (US) | Surface Waters | 2 - 1617 µg/L epa.gov |
| Great Lakes (US/Canada) | Lake/Surface Water | 0.01 - 0.92 µg/L epa.gov |
| River Aire (UK) | River | up to 180 µg/L diva-portal.org |
| Tees Estuary (UK) | Coastal Water | 0.09 - 5.2 µg/L diva-portal.org |
| Voronezh Reservoir (Russia) | River | up to 1.138 µg/L researchgate.net |
| Tamagawa & Sumidagawa Rivers (Japan) | River | 0.6 - 164 ng/L researchgate.net |
| Various European Rivers | River | 0.013 - 59 µg/L diva-portal.orgmst.dk |
Sediments and Soils (including sewage sludge application to land)
Due to its hydrophobic nature, nonylphenol strongly adsorbs to sediments and soils, which act as significant sinks for this compound in the environment. scielo.org.zaindustrialchemicals.gov.au Concentrations in sediments are typically much higher than in the overlying water column. nih.govscielo.org.za
In US river sediments, an average concentration of 162 µg/kg has been reported, with a maximum of 2,960 µg/kg. nih.gov Studies in the Great Lakes found sediment concentrations ranging from 37 to 300 µg/g. epa.gov In European rivers, sediment concentrations in the order of milligrams per kilogram (mg/kg) have been measured. mst.dk
A major pathway for nonylphenol to enter terrestrial environments is through the application of sewage sludge to agricultural land. wikipedia.orgup.ac.za Sewage sludge can contain high concentrations of nonylphenol, in the order of grams per kilogram of dry weight. mst.dk When this sludge is used as a fertilizer, nonylphenol is introduced into the soil, where it can persist. up.ac.za In soils amended with sludge, concentrations of 4.7 mg/kg have been found. mst.dk
The following table summarizes reported concentrations of nonylphenol in sediments and soils:
Interactive Data Table: Nonylphenol Concentrations in Sediments and Soils| Location/Study | Matrix | Concentration Range |
|---|---|---|
| Various US Rivers | Sediment | 10 - 2,960 µg/kg epa.gov |
| Great Lakes (US/Canada) | Sediment | 0.17 - 72 µg/g (dry weight) epa.gov |
| European Rivers | Sediment | up to several mg/kg mst.dk |
| Danube River (Europe) | Sediment | up to 2,830 µg/kg (dry weight) mdpi.com |
| Pearl River Delta (China) | Soil (vegetable farms) | not detected - 6.38 µg/kg (dry weight) nih.gov |
| Sludge-amended soil | Soil | 4.7 mg/kg mst.dk |
| Australian STPs | Biosolids | 0.35 - 513 mg/kg industrialchemicals.gov.au |
Atmospheric Presence and Long-Range Transport Potential
Nonylphenol is considered a semi-volatile organic compound, meaning it can vaporize into the atmosphere from sources like wastewater and polluted surface waters. up.ac.zamdpi.com Its presence has been detected in the atmosphere of urban, coastal, and even remote areas. mdpi.comaloki.hu Atmospheric concentrations have been found to range from 2.2 to 70 ng/m³ in coastal areas of New York and New Jersey. aloki.hu
Despite its presence in the atmosphere, the potential for long-range transport of nonylphenol is generally considered to be low. industrialchemicals.gov.aubund.de This is because it is readily sorbed to soil and sediment and has a relatively short half-life in the atmosphere, where it is rapidly degraded by photo-oxidation. industrialchemicals.gov.au The atmospheric half-life is estimated to be around 0.3 days. bund.de This rapid degradation limits its ability to be transported far from its emission sources. bund.de
Environmental Fate and Transformation Pathways of 3 Nonylphenol
Biodegradation Processes
Biodegradation is a primary mechanism for the removal of 3-nonylphenol from aquatic and terrestrial environments. frontiersin.org The rate and extent of this process are influenced by numerous environmental factors, including temperature, pH, and the presence of other organic substrates. frontiersin.org Half-lives for the aerobic degradation of nonylphenol in sewage sludge and sediments can range from a few days to over three months. frontiersin.org
Under aerobic conditions, a diverse range of microorganisms can utilize this compound as a source of carbon and energy. researchgate.netnih.gov The aerobic biodegradation of this compound is generally more rapid and complete compared to anaerobic pathways. frontiersin.org Several key enzymatic processes are involved in the initial breakdown of the this compound molecule, targeting both the aromatic ring and the alkyl chain.
A critical step in the aerobic degradation of this compound is the cleavage of its aromatic ring, which typically follows an initial hydroxylation event. This process can proceed through two primary pathways: ortho-cleavage and meta-cleavage. nih.gov
The ortho-cleavage pathway involves the enzymatic cleavage of the bond between the two hydroxyl groups of a catechol intermediate, a reaction catalyzed by catechol 1,2-dioxygenase. nih.govnih.gov This intradiol fission leads to the formation of cis,cis-muconic acid, which is further metabolized into intermediates of the tricarboxylic acid (TCA) cycle. nih.gov Some studies suggest that the ortho-cleavage pathway is utilized by certain alkylphenol-degrading bacteria. nih.gov
The meta-cleavage pathway , on the other hand, involves the cleavage of the aromatic ring adjacent to one of the hydroxyl groups of the catechol intermediate. dss.go.th This extradiol fission is catalyzed by catechol 2,3-dioxygenase, yielding 2-hydroxymuconic semialdehyde. dss.go.th Research has indicated that the meta-cleavage pathway may be significantly involved in the degradation of nonylphenol in certain environments. For instance, an increase in the copy number of genes encoding catechol 2,3-dioxygenase has been observed during nonylphenol degradation in natural water microcosms, suggesting the importance of this pathway. nih.gov
| Pathway | Key Enzyme | Cleavage Position | Initial Product |
|---|---|---|---|
| Ortho-cleavage | Catechol 1,2-dioxygenase | Between hydroxyl groups (intradiol) | cis,cis-muconic acid |
| Meta-cleavage | Catechol 2,3-dioxygenase | Adjacent to a hydroxyl group (extradiol) | 2-hydroxymuconic semialdehyde |
Prior to ring cleavage, the aromatic ring of this compound is typically hydroxylated. This enzymatic introduction of a hydroxyl group activates the ring, making it susceptible to cleavage by dioxygenase enzymes. nih.gov In many bacterial degradation pathways for phenolic compounds, a multicomponent phenol (B47542) hydroxylase catalyzes the monohydroxylation of the aromatic ring at the ortho position to the existing hydroxyl group, forming a catechol derivative. nih.govnih.gov
Another significant hydroxylation mechanism, particularly observed in Sphingomonas species, is ipso-hydroxylation. researchgate.net This process involves the hydroxylation at the C-4 position of the aromatic ring, which is the carbon atom to which the nonyl chain is attached. researchgate.net This ipso-attack is a key step in a pathway that leads to the detachment of the alkyl chain from the aromatic moiety. wikipedia.org
The biodegradation of the nonyl side chain is a complex process that is influenced by the significant branching of the alkyl group in most technical nonylphenol isomers. nih.govnih.gov While the complete removal of the alkyl chain has been observed, particularly through the ipso-hydroxylation pathway in Sphingomonas species, the stepwise shortening of the chain is less well-documented for this compound specifically. wikipedia.org
In general, the microbial degradation of long-chain alkylphenols can involve alkyl chain oxidation. nih.gov This can occur through mechanisms analogous to fatty acid metabolism, such as beta-oxidation, where two-carbon units are sequentially removed. Another potential pathway is omega-hydroxylation, which involves the oxidation of the terminal methyl group of the alkyl chain. However, the highly branched nature of the nonyl group in technical this compound can hinder these typical degradation pathways. nih.gov Some studies on the biodegradation of nonylphenol ethoxylates have identified metabolites with shortened and carboxylated alkyl chains, suggesting that oxidative mechanisms are at play in the degradation of the nonyl moiety. nih.gov
Specific genera of bacteria have been identified as key players in the aerobic degradation of this compound.
Sphingomonas sp. are particularly adept at degrading branched nonylphenol isomers. nih.govnih.gov Strains such as Sphingomonas sp. TTNP3 and Sphingomonas xenophaga Bayram have been extensively studied and are known to initiate degradation via an ipso-hydroxylation pathway. researchgate.netwikipedia.orgnih.gov This unique mechanism allows them to overcome the steric hindrance posed by the quaternary alpha-carbon present in many nonylphenol isomers, leading to the detachment of the nonyl chain as a C9 alcohol. wikipedia.org
Pseudomonas spp. have also been frequently isolated from contaminated environments and shown to be capable of mineralizing nonylphenol. researchgate.netnih.gov Some Pseudomonas species are suggested to degrade nonylphenol through a pathway involving cleavage of the phenolic ring. researchgate.net For example, Pseudomonas umsongensis has demonstrated the ability to degrade nonylphenol in both aquatic and soil environments across a wide range of temperatures and pH levels. libretexts.org Cold-adapted Pseudomonas species have also been identified, indicating their potential role in the bioremediation of nonylphenol in colder climates. nih.gov
| Bacterial Genus | Key Degradation Pathway/Mechanism | Significance |
|---|---|---|
| Sphingomonas | Ipso-hydroxylation and subsequent alkyl chain detachment | Effective in degrading highly branched nonylphenol isomers |
| Pseudomonas | Aromatic ring cleavage | Widespread and adaptable to various environmental conditions, including cold temperatures |
The degradation of this compound can also occur under anaerobic conditions, although generally at a slower rate than in aerobic environments. frontiersin.org Half-lives for anaerobic degradation have been reported to range from approximately three to ten weeks. frontiersin.org The efficiency of anaerobic degradation is influenced by the prevailing redox conditions.
Studies have shown that the order of degradation rates under different anaerobic conditions is typically: sulfate-reducing > methanogenic > nitrate-reducing. This indicates that sulfate-reducing bacteria and methanogens are significant contributors to the anaerobic breakdown of this compound in environments such as sediments and sludge. However, under anaerobic conditions, the complete mineralization of the aromatic ring is less likely, and there is a potential for the accumulation of persistent metabolites. nih.gov The addition of certain substances like acetate (B1210297), pyruvate, and lactate (B86563) has been found to inhibit the anaerobic degradation of nonylphenol.
Factors Influencing Biodegradation Rates
The biodegradation of this compound is a critical process for its removal from the environment, and its efficiency is heavily dependent on ambient conditions. Key factors that modulate the rate of microbial degradation include oxygen availability and temperature.
Oxygen Availability: The presence or absence of oxygen is a determining factor in the biodegradation pathway and rate. Aerobic degradation is generally more efficient. In sewage treatment plants, for instance, nonylphenol ethoxylates biodegrade into nonylphenol. nih.gov The subsequent degradation of nonylphenol in soil and other environmental compartments is contingent on oxygen levels. wikipedia.org
Temperature: Temperature significantly impacts the metabolic activity of microorganisms responsible for breaking down this compound. Studies have shown that aerobic degradation rates are enhanced at increased temperatures. nih.gov Conversely, colder temperatures can slow down biological processes, potentially leading to the persistence of the compound in the environment. scielo.br For example, the biodegradation of a nonylphenol polyethoxylate in river water showed that primary biodegradation percentages increased from 68% at 7°C to 96% at 25°C. researchgate.net Similarly, mineralization rates increased from 30% at 7°C to 70% at 25°C, highlighting the profound influence of temperature. researchgate.net The optimal temperature for the degradation of some phenolic compounds has been found to be around 28°C, likely due to the effect on the activity of the enzymes responsible for the breakdown. researchgate.net
| Factor | Influence on Biodegradation Rate | Supporting Evidence |
| Oxygen Availability | Aerobic conditions generally enhance degradation rates. | Degradation in soil is dependent on oxygen availability. wikipedia.org |
| Temperature | Higher temperatures generally increase the rate of biodegradation. | Biodegradation of nonylphenol polyethoxylate increased from 68% at 7°C to 96% at 25°C. researchgate.net |
| pH | Optimal biodegradation of nonylphenol has been observed at a pH of 7.0. nih.gov | The optimal pH for nonylphenol biodegradation was found to be 7.0. nih.gov |
| Other Substances | The presence of substances like yeast extract and certain surfactants can enhance degradation, while heavy metals and some organic compounds can inhibit it. | The addition of yeast extract, brij 30, or brij 35 enhanced aerobic degradation. nih.gov |
Formation of Stable Metabolites
During the biodegradation of this compound, several intermediate and stable metabolites can be formed. The structure of the nonylphenol isomer, particularly the branching of the alkyl chain, plays a crucial role in the degradation pathway and the resulting metabolites. nih.gov
Under aerobic conditions, one of the identified intermediates of 4-nonylphenol (B119669) photodegradation in natural seawater is 4-nonylcatechol. nih.gov In some bacterial degradation pathways, particularly by Sphingomonas strains, the degradation of nonylphenol isomers with highly branched alkyl groups proceeds through an unusual ipso-substitution mechanism, which is different from the degradation of short-chain alkylphenols. nih.govresearchgate.net This pathway can lead to the formation of various hydroxylated intermediates. Fungal degradation, on the other hand, may involve alkyl chain oxidation and the formation of phenolic polymers. nih.gov
Research has also pointed to the formation of short-chain fatty acids as a result of nonylphenol degradation by certain bacterial species. researchgate.net The specific metabolites formed can vary depending on the microorganisms present and the environmental conditions.
| Metabolite Category | Example(s) | Formation Pathway |
| Hydroxylated Intermediates | 4-Nonylcatechol | Photodegradation in seawater. nih.gov |
| Phenolic Polymers | - | Fungal degradation pathways. nih.gov |
| Short-Chain Fatty Acids | - | Bacterial degradation. researchgate.net |
Photodegradation in Aquatic Systems
In aquatic environments, photodegradation, or the breakdown of compounds by sunlight, is a significant transformation pathway for this compound. The rate of photolysis is influenced by several factors, including light intensity, pH, and the presence of other chemical constituents in the water. nih.gov
The photodegradation process can be accelerated in the presence of substances like iron (III), nitrate, or bicarbonate. nih.gov The process is also more rapid in alkaline solutions compared to acidic ones. nih.gov Dissolved oxygen is a key factor, with the rate of photoreaction being dependent on the oxygen concentration. nih.gov In bright summer sun, nonylphenol near the water surface can have a half-life of 10-15 hours. scielo.br One of the identified intermediates of photodegradation in natural seawater is 4-nonylcatechol. nih.gov
| Influencing Factor | Effect on Photodegradation |
| Light Intensity | Higher light intensity generally leads to faster degradation. |
| pH | More rapid in alkaline solutions than in acidic ones. nih.gov |
| Dissolved Oxygen | A key factor, with the rate depending on O₂ concentration. nih.gov |
| Water Constituents | Presence of Fe(III), NO₃⁻, or HCO₃⁻ can increase the degradation rate. nih.gov |
Sorption and Partitioning to Environmental Matrices
Due to its low solubility in water and high hydrophobicity, this compound has a strong tendency to sorb, or attach, to organic matter in various environmental matrices. nih.gov This process, known as sorption and partitioning, significantly influences its environmental distribution and bioavailability.
In aquatic environments, nonylphenol readily partitions from the water column to sediment. nih.govwikipedia.org In terrestrial environments, it binds to soil particles, particularly those with high organic carbon content. nih.gov This sorption behavior is a key reason why nonylphenol is often found concentrated in sewage sludge and river sediments. nih.gov The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to sorb to organic carbon. A study investigating the sorption of 4-nonylphenol in 51 different soils found a log Koc value of 3.97, indicating a strong affinity for soil organic matter. nih.gov
The process of sorption can be influenced by the properties of both the nonylphenol molecule and the environmental matrix. For instance, linear 4-n-nonylphenol has been shown to behave differently in terms of sorption compared to its branched isomers. nih.gov
| Environmental Matrix | Sorption/Partitioning Behavior | Key Factors |
| Sediment | High partitioning from water to sediment. | Hydrophobicity of nonylphenol. nih.gov |
| Soil | Strong sorption to soil particles. | Organic carbon content of the soil. nih.gov |
| Sewage Sludge | Accumulates in high concentrations. | High organic content of sludge. nih.gov |
Environmental Persistence and Half-life Determination
The environmental persistence of this compound is a result of the interplay between its degradation rates and its tendency to sorb to environmental matrices. Its half-life, the time it takes for half of the initial amount of the substance to be eliminated, can vary significantly depending on the environmental compartment and conditions.
In aquatic systems, while photodegradation can be relatively rapid near the surface under ideal conditions (a half-life of 10-15 hours in bright sun), nonylphenol that has partitioned to sediments can be much more persistent. wikipedia.orgscielo.br The half-life of nonylphenol in sediment is estimated to be more than 60 years. wikipedia.org In soil, the degradation of nonylphenol is dependent on factors like oxygen availability. wikipedia.org The half-lives for the aerobic degradation of nonylphenol in sewage sludge and sediments have been reported to range from 1.1 to 99.0 days. nih.gov
Despite a decrease in environmental concentrations in some regions due to regulations, nonylphenol is still detected in river waters and sediments, indicating its ongoing presence and persistence. nih.govwikipedia.org
| Environmental Compartment | Estimated Half-life | Influencing Factors |
| Surface Water (photodegradation) | 10-15 hours (in bright summer sun). scielo.br | Light intensity, water chemistry. nih.gov |
| Sediment | > 60 years. wikipedia.org | Sorption to organic matter, anaerobic conditions. |
| Sewage Sludge/Sediments (aerobic degradation) | 1.1 to 99.0 days. nih.gov | Temperature, oxygen, microbial community. nih.gov |
Bioaccumulation and Trophic Transfer of 3 Nonylphenol
Bioconcentration in Aquatic Organisms
3-Nonylphenol exhibits a moderate potential to bioconcentrate in a variety of aquatic organisms, including fish, mussels, and algae. industrialchemicals.gov.au Bioconcentration is the process by which a chemical concentration in an aquatic organism exceeds that in the water as a result of exposure to waterborne chemicals.
Fish: Laboratory studies have demonstrated a moderate potential for nonylphenols to bioconcentrate in fish. industrialchemicals.gov.au Reported bioconcentration factors (BCFs), which quantify this potential, show a wide range. For instance, mean whole-body BCF values for various fish species have been determined to be between 220 and 741 L/kg. industrialchemicals.gov.au Other studies have reported BCFs for fish ranging from 87 to 344. nih.gov In fathead minnows exposed to environmentally relevant concentrations, the BCF was approximately 350 after four days. nih.gov For rainbow trout, apparent BCFs in the viscera and carcass ranged from 40 to 100. nih.gov In zebrafish, the steady-state bioconcentration factors (BCFss) were found to be 104–112 L·kg-1 in the whole body and 76–104 L·kg-1 in the trunk. nih.gov
Mussels: Mussels can show higher bioconcentration values for nonylphenols compared to fish, with some estimates as high as 3300 L/kg. industrialchemicals.gov.au However, it is noted that because mussels are filter-feeders and can be exposed through sediment, these values may not solely represent bioconcentration from the water column. industrialchemicals.gov.au Other reported BCF values for mussels range from 1.4 to 3,400. nih.govepa.gov One study found a laboratory BCF of 10 for the blue mussel, while another reported BCFs of approximately 280-400 after a 50-day exposure. nih.govepa.gov
Algae: Algae, being at the base of many aquatic food chains, can also significantly bioconcentrate nonylphenols. One study determined a BCF for algae to be 487 (on a wet weight basis). epa.gov Research on the green algae Chlorella vulgaris showed considerable concentration of nonylphenol in the algal cells. mdpi.com Another study highlighted that the microalga Isochrysis galbana could bioconcentrate nonylphenol by a factor of 6940, with 77% of the initial amount being accumulated intracellularly within one hour. researchgate.netnih.gov The alga Cladophora glomerata has been shown to enrich nonylphenol to a concentration 10,000 times higher than the surrounding environment. researchgate.net
Table 1: Reported Bioconcentration Factors (BCF) for this compound in Various Aquatic Organisms
| Organism Group | Species | BCF Value (L/kg) | Reference |
|---|---|---|---|
| Fish | Various species | 220 - 741 (mean whole body) | industrialchemicals.gov.au |
| Fathead Minnow (Pimephales promelas) | ~350 | nih.gov | |
| Rainbow Trout (Oncorhynchus mykiss) | 40 - 100 (carcass and viscera) | nih.gov | |
| Atlantic Salmon (Salmo salar) | 75 | epa.gov | |
| Stickleback (Gasterosteus aculeatus) | 1,250 | nih.gov | |
| Zebrafish (Danio rerio) | 104 - 112 (whole body) | nih.gov | |
| Mussels | Blue Mussel (Mytilus edulis) | 1.4 - 7.9 | epa.gov |
| Blue Mussel (Mytilus edulis) | 10 | nih.gov | |
| Mussels | 280 - 400 | nih.gov | |
| Mussels | up to 3,300 | industrialchemicals.gov.au | |
| Algae | Algae | 487 | epa.gov |
| Isochrysis galbana | 6,940 | researchgate.netnih.gov | |
| Cladophora glomerata | ~10,000 | researchgate.net | |
| Amphipods | Eohaustorius estuarium | 154 | epa.gov |
| Grandidierella japonica | 185 | epa.gov | |
| Corophidum salmonis | 46 - 133 | epa.gov |
Bioaccumulation in Higher Trophic Levels
Bioaccumulation of this compound has been observed in organisms at higher trophic levels, such as aquatic birds. nih.govwikipedia.org These animals are exposed to the compound primarily through their diet, consuming contaminated fish and other aquatic life. atamanchemicals.comresearchgate.net
Studies have found nonylphenol in the internal organs of certain animals at concentrations 10 to 1,000 times greater than the surrounding environment. wikipedia.orgatamanchemicals.com For example, nonylphenol has been detected in the tissues of wild ducks. aloki.hu Research on seabirds in the Gulf of Gdańsk, including the herring gull and black-backed gull, detected nonylphenol in their muscles and livers. nih.gov The concentrations in these birds are influenced by their diet, with biomagnification factors (BMFs) indicating accumulation from their prey, such as herring. nih.gov This suggests that despite metabolic processes, nonylphenol can be transferred to and accumulate in top predators. industrialchemicals.gov.au
Factors Influencing Bioaccumulation Potential
Several factors influence the potential for this compound to bioaccumulate in organisms. The most significant of these are its lipophilicity and the metabolic capabilities of the organisms.
Lipophilicity: this compound is a lipophilic compound, meaning it has a high affinity for fats and lipids. aloki.hunih.gov This characteristic is a primary driver of its tendency to accumulate in the fatty tissues of organisms. nih.gov The log octanol-water partition coefficient (log Kow), a measure of lipophilicity, for nonylphenol ranges from 3.80 to 5.4, indicating a moderate to high potential for bioaccumulation. epa.goveuropa.eu Because of this property, nonylphenol tends to accumulate in environmental compartments with high organic content, like sediment and sewage sludge, and in the adipose tissue of organisms. nih.govnih.govatamanchemicals.com
Metabolism: While its lipophilicity suggests a high bioaccumulation potential, this is often tempered by the ability of many organisms to metabolize the compound. epa.gov Fish, for example, can excrete nonylphenol, with bile being a major route of elimination. epa.gov The half-life of nonylphenol in fish can be relatively short, ranging from 24 to 48 hours in some studies. epa.gov In rainbow trout, the apparent half-life in muscle and fat was found to be 19-20 hours. nih.gov However, even with rapid metabolism, a depot of the parent compound can remain in tissues like muscle. atamanchemicals.com The rate of metabolism can vary between species and influences the extent of bioaccumulation. nih.gov For instance, the crustacean Artemia franciscana was found to metabolize almost all ingested nonylphenol, limiting its transfer up the food chain in that specific pathway. researchgate.netnih.gov In contrast, some fish exposed to nonylphenol in their diet showed effects on metabolic enzymes, indicating that while metabolism occurs, it can be accompanied by physiological impacts. researchgate.netnih.gov
Assessment of Biomagnification Potential within Aquatic Food Webs
Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. The potential for this compound to biomagnify in aquatic food webs appears to be limited and can vary significantly between different ecosystems and food chains. industrialchemicals.gov.au
Several field studies have indicated that nonylphenol concentrations are often lower in fish compared to organisms at lower trophic levels, such as primary feeders, suggesting that biomagnification is not occurring. industrialchemicals.gov.auepa.gov This phenomenon, where concentrations decrease up the food chain, is sometimes referred to as trophic dilution.
Modeling studies have also produced varied results. One model estimated that BMF values were around 1 for most trophic levels but could range from 0.1 to 2.4 for top predators like carnivorous mammals and birds, depending on their ability to metabolize the compound. nih.gov The formation of nonylphenol from the breakdown of its parent compounds (nonylphenol ethoxylates) within organisms can also contribute to the concentrations observed at different trophic levels. nih.gov
Ultimately, the biomagnification potential of this compound is not straightforward. It is influenced by a complex interplay of the compound's properties, the specific structure of the food web, and the metabolic capabilities of the organisms within it. industrialchemicals.gov.aunih.gov
Ecotoxicological Mechanisms and Effects of 3 Nonylphenol on Aquatic Ecosystems
Endocrine Disrupting Activity and Xenoestrogenicity
3-Nonylphenol is recognized as a xenoestrogen, a foreign chemical that mimics the effects of estrogen in living organisms. wikipedia.org Its structural similarity to the natural hormone 17β-estradiol allows it to interfere with the endocrine system, leading to a range of adverse effects in aquatic life. nih.govresearchgate.net This endocrine-disrupting capability stems from its ability to interact with hormone receptors and signaling pathways.
Estrogen Receptor Binding Affinity and Agonistic Effects
This compound acts as an agonist at nuclear estrogen receptors (ER), specifically ERα and ERβ. wikipedia.orgoup.com By binding to these receptors, it mimics the action of endogenous estrogens. wikipedia.org However, its binding affinity is significantly lower than that of estradiol (B170435). In rainbow trout, for instance, this compound exhibits a relative binding affinity for the estrogen receptor that is approximately 100,000 times less potent than estradiol. wikipedia.orgatamanchemicals.com Despite this weaker affinity, the high concentrations of nonylphenol found in some aquatic environments can be sufficient to compensate and elicit significant estrogenic responses. wikipedia.org The estrogenic effects can also vary between different isomers of nonylphenol. nih.gov
Interference with Hormone Signaling Pathways
The endocrine-disrupting activity of this compound extends beyond simple receptor binding. It can interfere with various hormone signaling pathways, disrupting the normal function of tissues. researchgate.net This interference can trigger cellular signal cascades without the presence of a natural hormone signal. mdpi.com Studies have shown that this compound can affect the expression of genes involved in the hypothalamic-pituitary-gonadal (HPG) axis, which is crucial for reproduction. nih.gov For example, in zebrafish, exposure to nonylphenol has been observed to up-regulate gnrh2 and gnrh3 genes and down-regulate fshβ and lhβ genes in the hypothalamus of males. nih.gov In Manila clams, it has been found to cause significant alterations in aldosterone (B195564) synthesis, estrogen signaling, and thyroid hormone synthesis pathways. nih.gov
Induction of Biomarkers (e.g., Vitellogenin, Zona Radiata Proteins)
A hallmark of exposure to estrogenic compounds in aquatic organisms is the induction of female-specific proteins in males or juveniles. nih.gov One of the most well-documented biomarkers is vitellogenin (Vtg), an egg yolk precursor protein normally produced by females. wikipedia.orgatamanchemicals.com Exposure to this compound can stimulate the liver of male fish to produce vitellogenin at levels comparable to those of females. wikipedia.orgatamanchemicals.com The concentration of nonylphenol in water needed to induce vitellogenin production in fish can be as low as 10 µg/L. wikipedia.orgatamanchemicals.com
Similarly, zona radiata proteins (Zrp), which are components of the eggshell, are also induced by this compound. tandfonline.comnih.gov The induction of both vitellogenin and zona radiata proteins serves as a sensitive biomarker for exposure to estrogen-mimicking compounds. nih.govresearchgate.net Studies on juvenile Atlantic salmon have demonstrated a dose-dependent increase in both plasma and surface mucus levels of Vtg and Zrp following exposure to nonylphenol. nih.gov In some cases, zona radiata proteins have been shown to be even more responsive than vitellogenin to nonylphenol exposure. researchgate.net
| Biomarker | Organism | Effect of this compound Exposure |
| Vitellogenin (Vtg) | Fish (general) | Induction in males, at levels similar to females. wikipedia.orgatamanchemicals.com |
| Vitellogenin (Vtg) | Atlantic Salmon (juvenile) | Dose-dependent increase in plasma and surface mucus. nih.gov |
| Zona Radiata Proteins (Zrp) | Fish (general) | Induction in males and juveniles. tandfonline.com |
| Zona Radiata Proteins (Zrp) | Atlantic Salmon (juvenile) | Significant induction at low concentrations. nih.gov |
Disruption of Steroidogenesis
This compound can disrupt steroidogenesis, the biological process of producing steroid hormones. wikipedia.orgatamanchemicals.com This disruption can occur in the liver and gonads. atamanchemicals.comtandfonline.com In vitro studies with oocytes from the redlip mullet have shown that this compound can increase the production of testosterone (B1683101) while decreasing the production of estradiol-17β. tandfonline.com However, other studies have reported conflicting results, with some showing an increase in endogenous estradiol levels in fish exposed to nonylphenol, while others have observed a decrease. tandfonline.com In the Manila clam, exposure to nonylphenol led to a notable reduction in steroid hormone biosynthesis. nih.gov These varied effects highlight the complexity of how this compound interacts with steroidogenic pathways, which can be dependent on the species, exposure concentration, and developmental stage of the organism. tandfonline.com
Reproductive and Developmental Effects in Aquatic Biota
The endocrine-disrupting properties of this compound have significant consequences for the reproduction and development of aquatic organisms. atamanchemicals.comgvsu.edu Exposure to this compound can lead to a variety of adverse outcomes, including reduced fertility and developmental abnormalities. atamanchemicals.comopenbiotechnologyjournal.com
Feminization of Aquatic Organisms
One of the most striking effects of this compound in aquatic ecosystems is the feminization of male organisms. researchgate.netatamanchemicals.com This phenomenon is a direct result of its xenoestrogenic activity. researchgate.net In fish, exposure to nonylphenol can lead to the development of intersex characteristics, where male fish exhibit female traits, such as the presence of oocytes in the testes (ovotestis). nih.gov Male fish exposed to nonylphenol have also been shown to have lower testicular weight. wikipedia.orgatamanchemicals.com These feminizing effects can ultimately lead to decreased male fertility and a skewed sex ratio within populations, threatening their long-term viability. nih.govnih.gov
| Affected Organism | Reproductive/Developmental Effect |
| Fish (general) | Feminization, decreased male fertility, reduced survival of young. atamanchemicals.comnih.gov |
| Male Fish | Lower testicular weight, development of intersex traits. wikipedia.orgnih.govatamanchemicals.com |
| Crayfish | Impaired gonad development. gvsu.edu |
| Molluscs | Altered sex. researchgate.net |
Decreased Male Fertility and Testicular Weight
This compound (3-NP) has been identified as an endocrine disruptor that adversely affects the reproductive health of male aquatic organisms. atamanchemicals.comwikipedia.orgresearchgate.netnih.gov Studies have demonstrated that exposure to 3-NP can lead to a notable decrease in male fertility and a reduction in testicular weight. atamanchemicals.comwikipedia.orgnih.gov This is often accompanied by histological changes in the testes. nih.govresearchgate.net
Research on various fish species has consistently shown that 3-NP exposure results in smaller gonads. ekb.eg For instance, in the platyfish (Xiphophorus maculatus), a concentration-dependent decrease in the gonadosomatic index (GSI), which is the ratio of gonad weight to body weight, was observed after exposure to nonylphenol. nih.govresearchgate.net Similarly, male rainbow trout (Oncorhynchus mykiss) and Nile tilapia (Oreochromis niloticus) exposed to 3-NP have exhibited significantly lower testicular weight. atamanchemicals.comwikipedia.orgekb.eg These physiological changes suggest that 3-NP interferes with the normal development and function of the male reproductive system, ultimately leading to diminished fertility. nih.govresearchgate.net The compound's estrogen-mimicking properties are a key mechanism behind these effects, as it can disrupt the natural hormonal balance required for male reproductive processes. atamanchemicals.comwikipedia.orgnih.gov
Table 1: Effects of this compound on Male Fertility and Testicular Weight in Fish
| Species | Effect | Source(s) |
|---|---|---|
| Platyfish (Xiphophorus maculatus) | Concentration-dependent decrease in gonadosomatic index; marked effects on testicular structure. | nih.govresearchgate.net |
| Rainbow Trout (Oncorhynchus mykiss) | Lower testicular weight. | atamanchemicals.comwikipedia.org |
| Nile Tilapia (Oreochromis niloticus) | Reduced testicular weight. | ekb.eg |
| Carp (Cyprinus carpio) | Lowered plasma testosterone. | nih.gov |
| Guppy (Poecilia reticulata) | Decrease in gonadosomatic index. | nih.gov |
Decreased Survival in Juvenile Fish
The impact of this compound extends to the early life stages of fish, with studies indicating a significant decrease in the survival rates of juvenile fish. atamanchemicals.comwikipedia.orgresearchgate.netresearchgate.net This heightened mortality is a critical concern for the sustainability of fish populations in contaminated aquatic environments. researchgate.net
Exposure to 3-NP during the juvenile stage can lead to a range of sublethal effects that ultimately contribute to mortality. Research has shown that juvenile fish exposed to 3-NP may experience reduced growth, as evidenced by decreased body weight and length. aloki.huepa.gov For example, in an early-life-stage toxicity test with fathead minnows (Pimephales promelas), survival was significantly reduced at certain concentrations of nonylphenol. epa.gov Similarly, studies on other species have reported increased mortality rates among juveniles exposed to this compound. aloki.huatamanchemicals.com The mechanisms underlying this decreased survival are multifaceted and can include direct toxicity, impaired organ development, and increased susceptibility to other environmental stressors.
Table 2: Effects of this compound on Juvenile Fish Survival
| Species | Effect | Source(s) |
|---|---|---|
| Fathead Minnow (Pimephales promelas) | Significantly reduced survival at concentrations ≥ 14 µg/L. | epa.gov |
| General Fish Species | Decreased survival in young fish. | atamanchemicals.comwikipedia.org |
| General Aquatic Organisms | Decreased survival of juveniles at concentrations as low as 8.2 µg/L. | researchgate.net |
Embryotoxicity and Larval Development Impairment
This compound exhibits significant embryotoxicity and can severely impair larval development in aquatic organisms. researchgate.netaloki.hu These early life stages are particularly vulnerable to the toxic effects of chemical pollutants.
Studies have documented a variety of developmental abnormalities in embryos and larvae exposed to 3-NP. In crustaceans like Daphnia magna, embryotoxicity has been recorded at specific concentrations. aloki.hu Research on the catfish Heteropneustes fossilis revealed that 3-NP exposure led to a decreased fertilization rate and high mortality during the cleavage and blastula stages. researchgate.net Surviving larvae displayed numerous malformations, including vertebral and axial deformities, shortened bodies, yolk sac malformations, and undeveloped heads and eyes. researchgate.net Similarly, in zebrafish (Danio rerio), 4-nonylphenol (B119669) was found to disrupt notochord morphogenesis, leading to distortions, kinks, and herniations, which in turn resulted in reduced motility and impaired swimming behavior. nih.gov These developmental disruptions can have cascading effects, leading to reduced survival and recruitment into the adult population.
Table 3: Embryotoxic and Larval Effects of this compound
| Organism | Effect | Source(s) |
|---|---|---|
| Daphnia magna | Embryotoxicity. | aloki.hu |
| Catfish (Heteropneustes fossilis) | Decreased fertilization rate, embryo mortality, and severe larval malformations (vertebral, axial, cranial). | researchgate.net |
| Zebrafish (Danio rerio) | Disrupted notochord morphogenesis, reduced motility, and impaired swimming. | nih.gov |
| Snail (Biomphalaria tenagophila) | Impaired development of F1 embryos. | embrapa.br |
Altered Gonadal Development and Function
As an endocrine-disrupting chemical, this compound significantly alters the development and function of gonads in aquatic organisms. ekb.egaloki.hu These alterations can manifest as changes in gonadal structure, sex ratios, and reproductive capacity.
Table 4: Effects of this compound on Gonadal Development and Function
| Species | Effect | Source(s) |
|---|---|---|
| Japanese Medaka (Oryzias latipes) | Inducement of intersex "testis-ova" condition. | aloki.hu |
| Nile Tilapia (Oreochromis niloticus) | Altered gonad development, inducement of intersex "testis-ova." | ekb.egresearchgate.net |
| Zebrafish (Danio rerio) | Potential disruption of sexual differentiation. | ekb.eg |
| General Fish Species | Hampered gonadal development and reproductive function. | aloki.hu |
Impacts on Specific Aquatic Organism Groups
Fish Species (e.g., Rainbow Trout, Japanese Medaka, Zebrafish, Tilapia)
A wide range of fish species have been shown to be susceptible to the toxic effects of this compound. Research has highlighted its impact on species such as rainbow trout (Oncorhynchus mykiss), Japanese medaka (Oryzias latipes), zebrafish (Danio rerio), and tilapia (Oreochromis spp.). atamanchemicals.comekb.egaloki.hunih.gov
Rainbow Trout (Oncorhynchus mykiss) : Studies have shown that 3-NP can competitively displace estrogen from its receptor site in rainbow trout, although with a much lower affinity than estradiol. atamanchemicals.comwikipedia.org Exposure can lead to decreased testicular weight in males and inhibited testicular growth. atamanchemicals.comwikipedia.orgresearchgate.net
Japanese Medaka (Oryzias latipes) : This species has been a key model for studying the endocrine-disrupting effects of 3-NP. Exposure has been shown to induce an intersex condition known as "testis-ova," where male fish develop oocytes within their testes. aloki.hu It also reduces fecundity and fertility in this species. nih.gov
Zebrafish (Danio rerio) : Research on zebrafish has revealed that 4-nonylphenol can disrupt notochord morphogenesis, leading to skeletal deformities and impaired swimming. nih.gov It can also potentially disrupt growth and sexual differentiation. ekb.eg Furthermore, it has been shown to elevate stress hormone levels and decrease transcripts for luteinizing hormone at early larval stages. nih.gov
Nile Tilapia (Oreochromis niloticus) : In Nile tilapia, exposure to nonylphenol has been linked to altered gonadal development, including the presence of oocytes within the testicular tissue (testis-ova). ekb.eg It has also been shown to decrease the hepatosomatic index at certain concentrations. nih.gov
Table 5: Summary of this compound Impacts on Specific Fish Species
| Species | Key Impacts | Source(s) |
|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | Decreased testicular weight, inhibited testicular growth, competitive binding to estrogen receptors. | atamanchemicals.comwikipedia.orgresearchgate.net |
| Japanese Medaka (Oryzias latipes) | Induction of "testis-ova" (intersex), reduced fecundity and fertility. | nih.govaloki.hu |
| Zebrafish (Danio rerio) | Disrupted notochord and muscle development, impaired swimming, potential disruption of growth and sexual differentiation. | ekb.egnih.gov |
| Nile Tilapia (Oreochromis niloticus) | Altered gonadal development (testis-ova), decreased hepatosomatic index. | ekb.egnih.gov |
Invertebrates (e.g., Daphnia magna, Crustaceans, Annelid Worms, Snails)
Aquatic invertebrates are also significantly affected by this compound contamination. These organisms form a crucial part of aquatic food webs, and impacts on their populations can have cascading effects throughout the ecosystem.
Crustaceans : The water flea Daphnia magna is a commonly used indicator species in ecotoxicology. Studies have shown that 3-NP is toxic to Daphnia magna, with reported EC50 values (the concentration causing an effect in 50% of the population) indicating its potential for harm. aloki.huepa.govnih.gov For example, one study reported a 48-hour EC50 of 18.9 μg/L. researchgate.net Other crustaceans, like the amphipod Hyalella azteca, have been found to be even more sensitive to nonylphenol. epa.govepa.gov
Annelid Worms : Aquatic worms are also susceptible to 3-NP. The annelid worm Lumbriculus variegatus has a reported LC50 (the concentration causing death in 50% of the population) of 342 µg/L, indicating a degree of toxicity. epa.govepa.gov
Snails : Snails have shown varied sensitivity. The snail Physella virgata was identified as one of the least sensitive freshwater species tested, with a reported LC50 of 774 µg/L. epa.govepa.gov However, other studies on snails like Biomphalaria tenagophila have demonstrated that nonylphenol ethoxylates can impair reproductive performance and cause developmental toxicity. embrapa.br
Table 6: Summary of this compound Impacts on Specific Invertebrate Groups
| Organism Group | Species Example | Key Impacts | Source(s) |
|---|---|---|---|
| Crustaceans | Daphnia magna | Acute toxicity (immobilization), embryotoxicity. | aloki.huepa.govnih.govresearchgate.net |
| Crustaceans | Hyalella azteca | High sensitivity to acute toxicity. | epa.govepa.gov |
| Annelid Worms | Lumbriculus variegatus | Acute toxicity (lethality). | epa.govepa.gov |
| Snails | Physella virgata | Relatively low sensitivity to acute toxicity. | epa.govepa.gov |
| Snails | Biomphalaria tenagophila | Impaired reproduction and developmental toxicity from nonylphenol ethoxylates. | embrapa.br |
Microalgae and Phytoplankton
The presence of this compound (3-NP) in aquatic environments has significant implications for microalgae and phytoplankton, which form the base of most aquatic food webs. The toxic effects of this compound can disrupt the structure and function of these primary producers.
Effects on Cell Number and Growth
Exposure to this compound generally inhibits the growth and reduces the cell number of various microalgal species, although the extent of this effect is dependent on the concentration of the compound, the duration of exposure, and the specific algal species. nih.gov
In a study involving six freshwater microalgae, exposure to 3-NP at concentrations ranging from 0.5 to 3.0 mg L⁻¹ for four days resulted in a progressive suppression of cell growth. nih.gov For five of the six species—Scenedesmus obliquus, Selenastrum bibraianum, Ankistrodesmus acicularis, Scenedesmus quadricauda, and Chroococcus minutus—cell densities decreased at all exposure times within a concentration range of 1.0 to 3.0 mg L⁻¹, showing a negative correlation between cell density and 3-NP levels. nih.gov High concentrations of 3-NP were found to reduce algal growth, with toxicity increasing over time. nih.gov
Interestingly, at lower concentrations (0 to 0.5 mg L⁻¹), some species, such as S. bibraianum and C. minutus, showed no significant impact on growth within the first 72 hours. nih.gov In some cases, an increase in cell density at low 3-NP concentrations has been observed, a phenomenon known as hormesis. nih.gov For instance, Chlorella pyrenoidosa exhibited enhanced growth at a 0.4 mg/L NP concentration. mdpi.com
The sensitivity to 3-NP varies among species. Chlorella vulgaris has demonstrated a higher tolerance to 3-NP compared to other species like S. obliquus, S. bibraianum, A. acicularis, S. quadricauda, and C. minutus. nih.gov After a 96-hour exposure to 3.0 mg L⁻¹ of 3-NP, the cell density of C. vulgaris was reduced to 41.67% of the control, whereas for more sensitive species like A. acicularis and S. quadricauda, the reduction was to 2.59% and 3.00%, respectively. nih.gov Similarly, the 96-hour EC50 (the concentration causing a 50% effect) for C. vulgaris was greater than 4.0 mg L⁻¹, while for Selenastrum capricornutum it was 1.0 mg L⁻¹, indicating higher tolerance in the former. nih.govcapes.gov.br
Table 1: Effect of this compound on the Cell Density of Various Microalgae Species after 96 hours of Exposure
| Species | 3-NP Concentration (mg L⁻¹) | Cell Density Reduction (as % of control) | Reference |
|---|---|---|---|
| Chlorella vulgaris | 3.0 | 58.33% | nih.gov |
| Scenedesmus obliquus | 3.0 | 87.79% | nih.gov |
| Selenastrum bibraianum | 3.0 | 96.17% | nih.gov |
| Ankistrodesmus acicularis | 3.0 | 97.41% | nih.gov |
| Scenedesmus quadricauda | 3.0 | 97.00% | nih.gov |
| Chroococcus minutus | 3.0 | 87.15% | nih.gov |
Microalgal Defense Mechanisms (e.g., cell wall polysaccharides, oxidative stress tolerance)
Microalgae have developed various defense mechanisms to counteract the toxic effects of pollutants like this compound. These defenses include physical barriers and biochemical responses.
One of the primary physical defense mechanisms is the cell wall, which can act as a barrier to the entry of organic pollutants. nih.gov The cell wall is rich in carbohydrates and proteins. nih.gov Some species, like Chlorella vulgaris, are known to produce additional cell wall polysaccharides when faced with high concentrations of pollutants, thereby enhancing their protective capacity. nih.gov
A crucial biochemical defense is the tolerance to oxidative stress. nih.gov Exposure to 3-NP can induce the production of reactive oxygen species (ROS) in microalgae, leading to oxidative stress. nih.govnih.gov To combat this, microalgae employ a system of antioxidant enzymes. Key enzymes involved in this response include superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD). nih.gov
The antioxidant responses vary among different species. In 3-NP-tolerant species like Chlorella vulgaris and Scenedesmus obliquus, the activity of antioxidant enzymes tends to increase with rising 3-NP concentrations. nih.gov In contrast, in more sensitive species, the activity of these enzymes may decrease at higher concentrations. nih.gov For instance, in C. vulgaris, CAT and POD activities increased with higher 3-NP concentrations, while in more sensitive species, SOD production was significantly inhibited at high 3-NP levels. nih.gov The more tolerant species, C. vulgaris, demonstrates a more efficient and rapid response to 3-NP-induced oxidative stress, allowing for faster recovery of its photosynthetic activity. nih.govcapes.gov.br
Table 2: Antioxidant Enzyme Responses to this compound in Microalgae
| Species | 3-NP Effect on Enzyme Activity | Enzyme(s) | Reference |
|---|---|---|---|
| Chlorella vulgaris | Increased activity with increasing NP concentration. | CAT, POD | nih.govnih.govnih.gov |
| Scenedesmus obliquus | Increased activity with increasing NP concentration. | SOD, CAT, POD | nih.gov |
| Four other sensitive species | Decreased activity at high NP concentrations. | SOD | nih.govnih.gov |
| Selenastrum capricornutum | Increased at low to moderate NP, reduced at high NP. | CAT, POD | nih.gov |
Other Observed Ecological Toxicities in Environmental Models
Beyond its effects on primary producers, this compound exhibits a range of other toxicological impacts on aquatic organisms, affecting their nervous, hepatic, and immune systems.
Neurotoxicity
This compound is recognized for its neurotoxic potential in various organisms. nih.gov Due to its lipophilic nature, it can accumulate in fatty tissues, including the brain. nih.gov Studies have indicated that 3-NP can cross the blood-brain barrier. nih.gov The compound can induce oxidative stress in critical brain regions like the cortex and hippocampus, which are vital for learning and memory. nih.gov This oxidative stress is characterized by an increase in oxygen free radicals and a reduction in the concentration of glutathione, leading to lipid peroxidation in the brain. nih.gov
Liver Toxicity
The liver is a primary target organ for this compound toxicity in fish. nih.gov The compound is known to accumulate in fish tissues, and this bioaccumulation can lead to histopathological changes in the liver. nih.gov In rainbow trout (Oncorhynchus mykiss), exposure to sublethal concentrations of 3-NP resulted in observable damage to the liver. nih.gov
Biochemical changes are also a key feature of 3-NP-induced liver toxicity. An initial increase in the activity of glutathione-S-transferase (GST), an enzyme involved in detoxification, has been observed in the liver of fish exposed to 3-NP. nih.gov However, prolonged exposure can lead to a subsequent decrease in GST activity. nih.gov Nonylphenol is metabolized by cytochrome P450 enzymes in the liver of rainbow trout, with the resulting conjugates being excreted primarily through the bile. epa.gov
Immunotoxicity
This compound has been shown to exert immunotoxic effects on aquatic organisms, potentially impairing their immune systems. fisheriesjournal.com In the Manila clam (Ruditapes philippinarum), 3-NP was found to trigger the formation of hemocyte extracellular traps (ETs) in a dose-dependent manner, a process linked to the immune response. nih.gov This response involved an increase in reactive oxygen species (ROS) and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov
In fish, exposure to 4-nonylphenol has been shown to cause immunological impairment, which can weaken the fish's immune system and lead to increased susceptibility to disease. fisheriesjournal.com Changes in leukocyte numbers are an indicator of the stress response in fish subjected to 4-nonylphenol. fisheriesjournal.com These immunomodulatory effects can ultimately impact the growth, reproduction, and survival of fish in their natural environment. fisheriesjournal.com
Advanced Analytical Methodologies for 3 Nonylphenol Research
Extraction and Pre-concentration Techniques for Complex Environmental Matrices
A variety of extraction and pre-concentration techniques have been developed and optimized for the analysis of 3-nonylphenol in diverse environmental samples. These methods range from classical solvent-based approaches to modern microextraction techniques, each offering distinct advantages in terms of efficiency, solvent consumption, and automation potential. scielo.brresearchgate.netarcjournals.org
Liquid-Liquid Extraction (LLE) is a conventional and widely used method for isolating non-polar compounds like this compound from aqueous samples. austinpublishinggroup.com This technique relies on the differential partitioning of the analyte between the aqueous sample and an immiscible organic solvent. Dichloromethane is a commonly employed solvent in LLE for this compound, with reported extraction efficiencies ranging from 87% to 98%. austinpublishinggroup.com The process typically involves vigorous mixing of the sample with the extraction solvent, followed by separation of the two phases. austinpublishinggroup.com To enhance recovery, the extraction is often performed multiple times with fresh solvent, and the organic extracts are then combined. austinpublishinggroup.com A significant sample volume, often between 500 to 1,000 ml, is generally required for this method. austinpublishinggroup.com
Table 1: LLE Application for this compound Analysis
| Matrix | Extraction Solvent | Key Findings |
|---|---|---|
| Textile Industry Liquid Discharge | Dichloromethane | Extraction was performed on a 200ml sample with 50ml of solvent, with anhydrous sodium sulphate used to remove residual water. austinpublishinggroup.com |
Solid Phase Extraction (SPE) is a highly efficient and versatile technique for the extraction and pre-concentration of this compound from liquid samples. scielo.brresearchgate.net It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. researchgate.net The retained this compound is then eluted with a small volume of an organic solvent. uliege.be C18 (octadecyl-bonded silica) is a commonly used sorbent for this compound due to its non-polar nature, which effectively retains the lipophilic analyte. uliege.benih.gov
The efficiency of SPE is influenced by the pH of the sample matrix; this compound is non-polar at a pH range of approximately 0 to 10 and becomes more polar at a pH above 10.7. scielo.brscielo.br Therefore, adjusting the sample pH is a critical step to ensure optimal retention on the sorbent. The method offers high recovery rates, with studies reporting recoveries greater than 78% from various water samples. nih.gov SPE is often preferred over LLE due to its lower solvent consumption, reduced sample handling, and potential for automation. researchgate.netnih.gov
Table 2: SPE Parameters for this compound Analysis
| Sorbent | Sample Volume | Elution Solvent | Recovery Rate |
|---|---|---|---|
| C18 | 500 ml | Methanol | >78% nih.gov |
Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive technique for extracting this compound from aqueous samples. scielo.brresearchgate.net It utilizes a fused silica (B1680970) fiber coated with a stationary phase, which is exposed to the sample. The analyte partitions from the sample matrix onto the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. tuc.gr
Several fiber coatings have been investigated for this compound analysis, with divinylbenzene-carboxen-polydimethylsiloxane (DVB-CAR-PDMS) and polyacrylate (PA) fibers showing high adsorption efficiency. nih.govnih.gov The optimization of parameters such as extraction time, temperature, and sample agitation is crucial for achieving high sensitivity. nih.govnih.gov SPME offers several advantages over traditional methods, including simplicity, speed, and the elimination of organic solvents. nih.gov It has been successfully applied to the determination of this compound in raw and treated water, with detection limits in the nanogram-per-liter range. nih.govnih.gov
Table 3: SPME Fiber Coatings and Performance for this compound Analysis
| Fiber Coating | Extraction Mode | Detection Limit | Key Findings |
|---|---|---|---|
| Divinylbenzene-carboxen-polydimethylsiloxane (DVB-CAR-PDMS) | Direct Immersion | 30-150 ng/L | Showed good linearity and precision for this compound and its derivatives. nih.gov |
| 65 µm PDMS/DVB | Headspace with in-sample derivatization | 0.02 µg/L | Effective for quantifying nonylphenol ethoxylates in wastewater. tuc.gr |
| Carboxylated carbon nano-spheres (CNSs-COOH) | Direct Immersion | 0.13-0.14 ng/L | Exhibited high adsorption efficiency and sensitivity. nih.gov |
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors and rapid extraction times. scielo.brresearchgate.netresearchgate.net The technique involves the rapid injection of a mixture of an extraction solvent (a high-density, water-immiscible organic solvent) and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) into the aqueous sample. researchgate.netnih.gov This creates a cloudy solution of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for mass transfer. researchgate.netnih.gov After centrifugation, the sedimented extraction solvent containing the enriched analyte is collected for analysis. researchgate.netnih.gov
The selection of the extraction and disperser solvents is critical for the efficiency of DLLME. nih.gov This technique has been successfully applied to the analysis of this compound in water samples, demonstrating high recovery and precision. dergipark.org.tr A variation of the method combines DLLME with magnetic nanoparticle-based dispersive solid-phase microextraction, eliminating the need for centrifugation. rsc.org
Table 4: DLLME Parameters for this compound Analysis
| Extraction Solvent | Disperser Solvent | Key Findings |
|---|---|---|
| Tetrachloroethylene | Ethanol | Efficient for the isolation and concentration of nonylphenol propoxylates. nih.gov |
| 1-Undecanol | Acetonitrile | Achieved a detection limit of 0.05 µg/L and a preconcentration factor of 188. dergipark.org.tr |
| 1-Octanol | Methanol | Used in combination with magnetic nanoparticles for retrieval of the extraction solvent. rsc.org |
Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is an automated technique for extracting analytes from solid and semi-solid samples. scielo.brresearchgate.netarcjournals.orgecn.nl It utilizes organic solvents at elevated temperatures (40-200 °C) and pressures (500-3000 psi) to enhance extraction efficiency. thermofisher.comresearchgate.netresearchgate.netmdpi.com The high temperature increases the solubility and diffusion rate of the analyte, while the high pressure maintains the solvent in its liquid state. thermofisher.commdpi.com This results in faster extraction times and reduced solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.comresearchgate.net
ASE/PLE has been effectively used to extract this compound from various solid matrices, including sediments, sludges, and food samples. capes.gov.brdphen1.comresearchgate.net The method can be combined with in-cell cleanup by adding a sorbent to the extraction cell to remove interferences. dphen1.com
Table 5: ASE/PLE Conditions for this compound Analysis from Solid Matrices
| Matrix | Solvent | Temperature | Pressure | Key Findings |
|---|---|---|---|---|
| Meat | Dichloromethane | 100 °C | 1500 psi | Recoveries ranged from 89.0% to 93.3%. dphen1.com |
| Sediments, Sludges, Leachate Soils | Not Specified | Not Specified | Not Specified | Recoveries reached up to 92.0%. capes.gov.brresearchgate.net |
Steam Distillation Extraction (SDE) is a technique particularly effective for the extraction of volatile and semi-volatile organic compounds like this compound from complex matrices such as water, fish tissue, and food samples. osti.govusgs.govnih.govtandfonline.com The method involves passing steam through the sample, which causes the volatile compounds to vaporize. The vapor is then condensed and collected. osti.gov SDE can be performed concurrently with liquid extraction, where the distillate is continuously extracted with a small volume of an organic solvent. nih.govnih.gov
This technique is advantageous for complex samples as it can effectively separate analytes from non-volatile matrix components, reducing the need for extensive cleanup steps. usgs.gov It has been successfully used for the isomer-specific analysis of nonylphenols in water and for determining nonylphenol concentrations in fish tissues. osti.govnih.govjst.go.jp
Table 6: SDE Application for this compound Analysis
| Matrix | Extraction Solvent | Key Findings |
|---|---|---|
| Water Samples | Cyclohexane | Used for isomer-specific analysis of 13 individual nonylphenol isomers. osti.gov |
| Fish Tissues | Not Specified | Exhaustive steam distillation with concurrent liquid extraction was employed. nih.govnih.gov |
| Food Samples | Cyclohexane/isooctane mixture | The extraction process was performed for five hours. tandfonline.com |
Chromatographic and Spectrometric Quantification
The quantification of this compound and its related isomers in environmental matrices is predominantly achieved through the coupling of high-resolution chromatographic separation techniques with sensitive spectrometric detection. atamanchemicals.com Due to the complexity of environmental samples, which can contain thousands of interfering compounds, a pre-concentration step such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or steam distillation extraction (SDE) is typically required before instrumental analysis. scielo.brusgs.gov The choice of method depends on the sample matrix and the specific isomers being targeted.
Chromatographic methods, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the cornerstones of nonylphenol analysis. researchgate.net These techniques separate the complex mixture of isomers, allowing for their individual or grouped quantification. Mass Spectrometry (MS) is the most common detection method, providing both the sensitivity needed for trace-level analysis and the specificity required for confident identification of the compounds. dphen1.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of nonylphenols in various environmental samples. pepolska.pl In this method, the sample extract is injected into the gas chromatograph, where the compounds are vaporized and separated based on their boiling points and interaction with a capillary column. oup.com High-resolution capillary columns are capable of separating numerous p-nonylphenol isomers. oup.com Following separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. oup.com For increased sensitivity, especially in complex matrices, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analytes. pepolska.pl
Quantifying individual nonylphenol isomers is challenging because commercial NP preparations are complex mixtures, and individual standards are not always available. jst.go.jp To address this, isomer-specific quantification methods have been developed. The Relative Response Factor (RRF) method is a notable approach used in conjunction with GC-MS. jst.go.jpresearchgate.net This method allows for the reliable quantification of multiple individual NP isomers by relating their response to that of a reference standard. jst.go.jp
In this approach, an RRF is determined for each isomer relative to a chosen standard. The concentration of each isomer in a sample can then be calculated based on its peak area, the RRF, and the concentration of the internal standard. osti.gov For instance, a method was developed for the isomer-specific quantification of thirteen individual NP isomers using RRFs with GC-MS, selecting suitable ions such as m/z 107, 121, 135, 149, 163, 177, 191, and 220 for identification and quantification. jst.go.jpresearchgate.net This allows for a more detailed and accurate assessment of the isomer composition in environmental samples. jst.go.jp
Table 1: Selected Ions for GC-MS Quantification of Nonylphenol Isomers
| Ion (m/z) | Purpose | Reference |
|---|---|---|
| 107 | Quantification and Identification | jst.go.jpresearchgate.net |
| 121 | Quantification and Identification | jst.go.jpresearchgate.net |
| 135 | Quantification and Identification | jst.go.jpresearchgate.net |
| 149 | Quantification and Identification | jst.go.jpresearchgate.net |
| 163 | Quantification and Identification | jst.go.jpresearchgate.net |
| 177 | Quantification and Identification | jst.go.jpresearchgate.net |
| 191 | Quantification and Identification | jst.go.jpresearchgate.net |
| 220 | Quantification and Identification | jst.go.jpresearchgate.net |
While single-dimension GC-MS can resolve a number of NP isomers, it is insufficient for separating the entire complex mixture found in technical products and environmental samples. researchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power and is a powerful tool for detailed isomer-specific analysis. researchgate.netacs.org
GCxGC utilizes two columns with different separation mechanisms (e.g., nonpolar followed by polar). The effluent from the first column is collected in fractions and then rapidly re-injected onto the second column. This two-dimensional separation provides a much higher degree of resolution, allowing for the separation of a greater number of isomers. researchgate.net When coupled with Time-of-Flight Mass Spectrometry (TOF-MS), which provides fast data acquisition, GCxGC-TOF-MS is capable of separating and tentatively identifying over 100 components from a technical nonylphenol mixture. usgs.govacs.org This advanced technique has been successfully applied to characterize NP isomers in technical mixtures and for quantitative analysis in river water and landfill leachate. usgs.govacs.org Studies have demonstrated the significant advantage of GCxGC-TOF-MS over conventional GC/MS for the quantitation of specific NP isomers. tandfonline.com
Table 2: Comparison of 1D GC-MS and GCxGC for Nonylphenol Isomer Analysis
| Feature | Conventional 1D GC-MS | Comprehensive Two-Dimensional GC (GCxGC) | Reference |
|---|---|---|---|
| Number of Isomers Separated | Up to 22 components | Over 100 components | researchgate.netacs.org |
| Peak Capacity | Lower | Significantly Higher | researchgate.net |
| Resolution | Limited, co-elution is common | Enhanced, better separation of complex mixtures | usgs.gov |
| Application | Routine monitoring, total NP quantification | Detailed isomer profiling, research, complex matrices | usgs.govacs.org |
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (e.g., LC-MS/MS, ESI-MS)
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI), is another key analytical technique for nonylphenol research. nih.gov HPLC is well-suited for analyzing polar and less volatile compounds, including nonylphenol and its more polar ethoxylate degradation products, without the need for derivatization that is often required for GC analysis. lcms.cz
The separation in HPLC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase within the column. oup.com Reversed-phase HPLC is commonly used, where a nonpolar stationary phase separates compounds based on their hydrophobicity. researchgate.net Following separation, the analytes are introduced into the mass spectrometer. ESI is a soft ionization technique that generates intact molecular ions, which is advantageous for quantification. nih.gov LC-MS/MS provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). nih.gov This makes it a robust method for quantifying nonylphenol in complex samples like wastewater, surface water, and biological matrices. nih.govpeerj.com
Method Validation and Quality Control Protocols in Environmental Monitoring
To ensure the reliability and accuracy of data in environmental monitoring, analytical methods for this compound must undergo rigorous validation and be subject to strict quality control protocols. peerj.com Method validation establishes the performance characteristics of the analytical procedure. Key validation parameters include selectivity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). peerj.com
Selectivity ensures that the method can distinguish the analyte from other components in the sample matrix. peerj.com
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. peerj.com
Precision , typically expressed as relative standard deviation (%RSD), measures the closeness of agreement between a series of measurements. peerj.com
Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery experiments using spiked samples. peerj.com
LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. peerj.com
Quality control protocols involve the routine analysis of method blanks, laboratory control samples (spiked blanks), and matrix spikes to monitor the performance of the method over time. gov.bc.ca The use of isotopically labeled internal standards, such as ¹³C-labeled nonylphenol, is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response. nih.govuliege.be
Table 3: Example Method Validation Parameters for Nonylphenol Analysis in Water
| Parameter | Method | Value | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | UPLC-MS/MS | 0.87 - 5.72 ng/L | peerj.com |
| Limit of Quantification (LOQ) | UPLC-MS/MS | 10.0 - 50.0 ng/L | peerj.com |
| Accuracy (Recovery) | UPLC-MS/MS | 80% - 115% | peerj.com |
| Precision (%RSD) | UPLC-MS/MS | < 11.03% | peerj.com |
| Linearity (R²) | UPLC-MS/MS | > 0.99 | peerj.com |
| LOD | LC-MS/MS | 0.14 µg/kg (in food) | tandfonline.com |
| LOQ | LC-MS/MS | 0.17 µg/kg (in food) | tandfonline.com |
| LOD | GC-MS | <0.01 - 0.05 ng/l | dphen1.com |
Analysis of Isomer Composition in Environmental Samples
The analysis of isomer composition in environmental samples is critical because the toxic and estrogenic effects of nonylphenol can vary significantly between isomers. osti.gov Advanced analytical techniques have revealed that the distribution of NP isomers can differ substantially between environmental compartments and from the original technical mixture. jst.go.jp This variation is attributed to differences in the environmental fate and transport of individual isomers, including their degradation rates. osti.gov
For example, studies using isomer-specific GC-MS methods have found significant variations in the isomer composition of NP in river and sea water. osti.gov In one study, the coefficient of variation for the isomer composition of NP was between 11% and 38% in river water and between 4% and 75% in seawater, suggesting independent degradation pathways for different isomers. osti.gov The concentrations of total NP in river water have been observed to range from non-detectable levels up to several micrograms per liter. osti.gov The use of GCxGC-TOF-MS has further enhanced the ability to resolve and quantify a wide array of isomers in complex matrices like municipal wastewater and landfill leachate, showing different isomer profiles depending on the source and age of the contamination. usgs.gov
Table 4: Illustrative Data on Nonylphenol Isomer Concentrations in Environmental Water Samples
| Sample Location/Type | Total NP Concentration | Key Finding | Reference |
|---|---|---|---|
| Ariake Sea, Japan (River Mouth) | 49 ng/L | Concentration decreased with distance offshore. | researchgate.net |
| Ariake Sea, Japan (Offshore) | 11 ng/L | Isomer composition varied significantly from river water. | osti.gov |
| Rivers in Tokyo Area, Japan | Not Detected to 5.4 µg/L | High variability in total NP concentration. | osti.gov |
| Guandu River, Brazil | Max: 13.48 ng/L | Detected alongside other endocrine disruptors. | peerj.com |
Environmental Remediation and Management Strategies for 3 Nonylphenol
Biological Treatment Approaches
Biological treatment methods harness the metabolic capabilities of microorganisms to break down or transform hazardous compounds like 3-Nonylphenol into less harmful substances. These approaches are often considered cost-effective and environmentally friendly alternatives to conventional physicochemical treatments.
The bioremediation of this compound involves specific enzymatic pathways that vary among different microorganisms. A key mechanism in the bacterial degradation of this compound isomers with highly branched alkyl groups involves an unusual ipso-substitution. This process begins with the hydroxylation of the ring anchor carbon to which the nonyl group is attached, forming a 4-hydroxy-4-nonyl-cyclohexadienone intermediate (quinol). From this intermediate, the alkyl chain is detached as a cation, which then combines with water to form the corresponding alcohol, while the aromatic ring is further metabolized. This ipso-attack is crucial for cleaving the stable bond between the nonyl group and the phenol (B47542) ring nih.govchimia.chresearchgate.netsnf.ch.
In contrast, fungal degradation often proceeds through intracellular hydroxylation of the nonyl side chain, followed by further oxidation and shortening of the alkyl chain. Some fungi can also employ extracellular enzymes like laccase, which leads to the oxidative coupling of this compound into larger, more easily removable compounds nih.govresearchgate.net.
The efficacy of bioremediation can be significant. For instance, in soil microcosms, the half-life for aerobic degradation of this compound has been observed to range from 1.1 to 99.0 days nih.gov. The addition of specific bacterial strains, such as Bacillus safensis CN12, has been shown to achieve complete degradation of this compound in less than seven days in aqueous solutions nih.gov.
Indigenous microbial communities present in contaminated soil and water play a crucial role in the natural attenuation of this compound. These communities are already adapted to the specific environmental conditions and can possess the necessary metabolic capabilities for degradation taylorfrancis.com. Studies have shown that native soil microbes can achieve rapid and high removal rates of this compound, ranging from 93% to over 98% within 64 days nih.gov.
The presence of this compound can cause shifts in the structure of these microbial communities. For example, in contaminated soil, Proteobacteria often become the dominant phylum nih.gov. While the introduction of specialized microbial agents can sometimes accelerate the initial degradation rate, the inherent capabilities of the indigenous populations are often substantial for long-term remediation nih.gov. However, the effectiveness of these communities can be influenced by factors such as the availability of nutrients and the presence of other pollutants taylorfrancis.com.
Various fungal and microalgal species have demonstrated the ability to degrade this compound. Fungi, particularly white-rot fungi, are effective due to their production of powerful extracellular enzymes openbiotechnologyjournal.com. For example, a fungal strain isolated from river water, UHH 1-6-18-4, showed high degradation efficiency by hydroxylating the nonyl chain nih.govresearchgate.net. Another study highlighted that introducing indigenous fungi to contaminated substrates can lead to a depletion of approximately 70% of this compound researchgate.net.
Microalgae contribute to the removal of this compound through both bioaccumulation and biodegradation. The primary mechanism is often biodegradation, where the compound is broken down within the algal cells mdpi.com. Several freshwater microalgae have shown significant removal capabilities.
Table 1: Degradation and Removal of this compound by Fungal and Microalgal Species
| Species | Type | Removal/Degradation Efficiency (%) | Exposure Time | Reference |
|---|---|---|---|---|
| Ankistrodesmus acicularis | Microalga | 83.77% (Removal) | 120 hours | nih.gov |
| Chlorella vulgaris | Microalga | 68.80% (Biodegradation) | 120 hours | nih.gov |
| Scendesmus quadriauda | Microalga | 70.96% (Removal) | 120 hours | nih.gov |
| Chroococcus minutus | Microalga | 64.26% (Removal) | 120 hours | nih.gov |
| Trametes versicolor | Fungus | 71% (Removal) | 7 days | openbiotechnologyjournal.com |
Advanced Wastewater Treatment Processes for this compound Removal
While biological treatments are promising, advanced wastewater treatment processes are often required to achieve the high removal efficiencies needed to meet environmental quality standards.
Conventional sewage treatment plants (STPs), particularly those employing activated sludge processes, can be effective in removing this compound. The primary removal mechanism is biodegradation within the activated sludge, with some portion also being removed through sorption to sludge solids mdpi.com. Removal efficiencies in conventional activated sludge systems have been reported to be in the range of 85% to 99% mdpi.com.
However, the efficiency can be variable and is influenced by operational parameters such as solids retention time (SRT) and hydraulic retention time (HRT). High removal rates of 86% to 99% have been observed across entire treatment processes researchgate.net. Despite this, residual concentrations of this compound can still be present in the final effluent and accumulate in sewage sludge, which can become a source of environmental contamination if not properly managed nih.govutep.edu. The anaerobic conditions in some stages of treatment can even lead to the formation of this compound from the breakdown of nonylphenol polyethoxylates mdpi.com.
Physicochemical methods provide an alternative or supplementary approach to biological treatment for the removal of this compound.
Ozonation is an advanced oxidation process that utilizes ozone (O₃) to break down organic pollutants. The effectiveness of ozonation depends on factors like ozone dosage, pH, and contact time. Studies have shown that ozonation can achieve significant removal of nonylphenolic compounds. For example, one study reported a 53.9% removal of nonylphenol ethoxylates with an ozone dose of 5.88 mg O₃/mg DOC and a contact time of 3 minutes at a pH of 8.5 researchgate.net. The process works through direct reaction with ozone or indirect reaction with highly reactive hydroxyl radicals generated from ozone decomposition, particularly at higher pH values scielo.org.comdpi.commdpi.comresearchgate.net.
Activated Carbon Filtration is a widely used adsorption technique. Granular activated carbon (GAC) has a high sorption capacity for this compound, reported to be at least 100 mg per gram of GAC researchgate.net. The porous structure and large surface area of activated carbon allow it to effectively capture organic molecules. Studies using alginate-activated carbon beads have demonstrated removal efficiencies ranging from 85.91% to 97.64% for an initial this compound concentration of 10 mg/L, reaching equilibrium within 90 minutes utep.edumdpi.com. The maximum adsorption capacity of some commercial activated carbons for similar phenolic compounds can reach over 200 mg/g nih.gov.
Table 2: Efficacy of Physicochemical Removal Methods for this compound and Related Compounds
| Treatment Method | Compound | Removal Efficiency / Capacity | Conditions | Reference |
|---|---|---|---|---|
| Ozonation | Nonylphenol Ethoxylates | 53.9% | Ozone dose: 5.88 mg/mg DOC; pH 8.5; 3 min contact time | researchgate.net |
| Granular Activated Carbon (GAC) | This compound | >100 mg/g (Sorption Capacity) | Batch adsorption | researchgate.net |
| Alginate-Activated Carbon Beads | This compound | 85.91% - 97.64% | 1-5 g beads in 50 mL of 10 mg/L NP solution; 90 min contact time | mdpi.com |
Future Research Directions and Unresolved Questions in 3 Nonylphenol Studies
Development of Comprehensive Isomer-Specific Environmental Monitoring Programs
A significant challenge in understanding the environmental risk of 3-Nonylphenol lies in the complexity of its isomeric forms. Technical nonylphenol is a mixture of numerous branched isomers, each exhibiting distinct environmental behaviors and toxicities. nih.govresearchgate.net Current monitoring programs often quantify nonylphenols as a total mixture, which can lead to an inaccurate assessment of the actual environmental and health risks. researchgate.net Different isomers show varying estrogenic activities and biodegradability. researchgate.netescholarship.org For instance, isomers with α-dimethyl and α-ethyl-α-methyl substitutions tend to be more resistant to degradation. escholarship.org
Future research must, therefore, focus on developing and implementing comprehensive, isomer-specific monitoring programs. This requires advancements in analytical methodologies, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS), to effectively separate and identify individual isomers in complex environmental samples. tandfonline.commdpi.com Establishing a clear relationship between isomer structure and biodegradability is crucial for predicting the environmental fate of these compounds. escholarship.org Such programs would provide more accurate data on the distribution and concentration of the most persistent and toxic isomers, leading to more effective risk management strategies. researchgate.net
Elucidation of Specific Ecotoxicological Mechanisms Beyond Estrogenicity
While the estrogen-mimicking effects of this compound are well-documented, its ecotoxicological impacts extend beyond endocrine disruption. wikipedia.orgresearchgate.net Studies have indicated that nonylphenol can affect various organs and systems in organisms. For example, in male rats, exposure has been linked to decreased sperm density and testosterone (B1683101) levels. nih.gov It has also been shown to impact thyroid function and cause neurotoxic effects, including memory deficits and anxiety-like behaviors. nih.govnih.gov
A critical area for future research is the detailed elucidation of these non-estrogenic toxicological mechanisms. This includes investigating its effects on the immune system, nervous system development and function, and other physiological processes. nih.govcambridge.org Research has shown that nonylphenol can induce the production of certain enzymes, like P450s, which could alter the toxicity of other environmental pollutants. nih.gov Understanding these broader toxicological pathways is essential for a complete assessment of the ecological risks posed by this compound.
Long-term Ecological Impact Assessment and Predictive Modeling
The persistence of this compound in the environment, particularly in sediments where its half-life can be over 60 years, necessitates a focus on its long-term ecological impacts. atamanchemicals.com While it is not expected to undergo significant long-range transport due to its tendency to sorb to soil and sediment, its continuous release from the degradation of nonylphenol ethoxylates leads to sustained environmental concentrations. industrialchemicals.gov.auindustrialchemicals.gov.au
Future research should prioritize long-term studies to assess the chronic effects of low-level exposure on ecosystems. Predictive environmental fate models are valuable tools in this endeavor. diva-portal.org By integrating data on partitioning, degradation, and bioaccumulation, these models can help forecast the long-term distribution and concentration of this compound in various environmental compartments. industrialchemicals.gov.audiva-portal.orgacs.org For instance, multimedia partitioning models predict that nonylphenols will predominantly accumulate in soil and sediment. industrialchemicals.gov.au Validating and refining these models with field data from diverse geographical regions will enhance their accuracy and utility for regulatory decision-making. diva-portal.orgvliz.be
Development and Optimization of Novel Remediation Technologies
The widespread presence of this compound in water and wastewater has driven research into effective remediation technologies. nih.gov Current methods include both biological and physicochemical processes. Biodegradation can occur under both aerobic and anaerobic conditions, but its efficiency is influenced by factors like temperature and pH. mdpi.com Physicochemical treatments such as coagulation and adsorption have also shown promise. mdpi.com
A key area for future research is the development and optimization of novel and more efficient remediation technologies. This includes exploring advanced oxidation processes, and the use of new adsorbent materials. Recent studies have investigated the use of alginate-activated carbon beads and magnetic bio-adsorbents like magnetic Chlorella vulgaris, which have shown high removal efficiencies. mdpi.combohrium.com Optimizing these technologies involves understanding the influence of various parameters such as pH, contact time, and initial contaminant concentration to maximize their effectiveness and cost-efficiency. iwaponline.comdntb.gov.ua
Table 1: Comparison of Recent this compound Adsorption Technologies
Global Distribution Patterns and Long-Range Environmental Transport
Understanding the global distribution of this compound is crucial for assessing its worldwide environmental impact. While it has a relatively short half-life in the atmosphere and tends to be sorbed by soil and sediment, which limits long-range transport, its persistence and bioaccumulation potential suggest it could be transported over significant distances. atamanchemicals.comindustrialchemicals.gov.au It has been detected in various environmental matrices across the globe, including in regions far from its primary sources. nih.gov
Future research should focus on establishing a more comprehensive picture of its global distribution patterns. This involves systematic monitoring in different parts of the world, particularly in regions where data is currently scarce, such as Latin America. Investigating the mechanisms of its long-range transport, including atmospheric and oceanic currents, is also a priority. This knowledge is essential for international agreements and coordinated efforts to manage its environmental risks.
Investigation of Cumulative Effects and Mixtures with Other Contaminants
In the environment, organisms are rarely exposed to a single chemical in isolation. This compound often coexists with a multitude of other contaminants, including its parent compounds, nonylphenol ethoxylates, and other pollutants like heavy metals and pesticides. The combined effects of these chemical mixtures can be additive or even synergistic, meaning the total toxicity is greater than the sum of the individual effects.
A critical and unresolved question is the cumulative impact of this compound in these complex mixtures. Future research must move beyond single-substance toxicity testing to investigate the effects of environmentally relevant mixtures. Studies have already shown synergistic toxic effects between nonylphenol and copper on amphibian larvae at low concentrations. Further research is needed to understand the interactions between this compound and a wider range of co-contaminants to develop more realistic environmental risk assessments. acs.org
Research on Understudied Environmental Compartments and Organisms
Much of the research on this compound has focused on its presence and effects in aquatic environments, particularly in water, sediment, and fish. researchgate.netnih.gov However, its distribution and impacts in other environmental compartments and on a broader range of organisms are less understood. Due to its physical-chemical properties, it can accumulate in sewage sludge, which is often applied to agricultural land, leading to soil contamination. atamanchemicals.comnih.gov
Future studies should expand their scope to include these understudied areas. This includes investigating the fate and effects of this compound in terrestrial ecosystems, including soil organisms and plants. Furthermore, research on its impacts on a wider variety of aquatic life, including invertebrates, is needed to fully comprehend its ecological consequences. cambridge.org Examining its presence in the food chain and potential for biomagnification in different ecosystems is also a crucial area for future investigation.
Table 2: List of Chemical Compounds
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 3-Nonylphenol in environmental water samples?
- Methodological Answer : Solid-phase extraction (SPE) coupled with gas chromatography-mass spectrometry (GC-MS) is widely used for trace-level detection. Polymeric sorbents like Strata-X or Oasis HLB are effective for isolating this compound from complex matrices due to their high hydrophobicity and resistance to matrix interference . For improved selectivity, derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) can enhance chromatographic resolution. Quality control should include isotope-labeled internal standards (e.g., ¹³C-labeled this compound) to account for recovery variability.
Q. How does the endocrine-disrupting potency of this compound compare to its isomer 4-Nonylphenol?
- Methodological Answer : Experimental assays using estrogen receptor (ER) binding or reporter gene systems (e.g., YES assay) demonstrate that this compound exhibits ~150-fold lower estrogenic activity than 4-Nonylphenol. This difference arises from steric hindrance in the ortho-position of this compound, which reduces ER binding affinity. Studies using MCF-7 cell proliferation assays corroborate this trend, showing EC₅₀ values of this compound >10 µM compared to 4-Nonylphenol at 0.1 µM .
Advanced Research Questions
Q. How can researchers design experiments to assess the long-term ecotoxicological impacts of this compound in aquatic ecosystems?
- Methodological Answer : Chronic exposure studies should prioritize in vivo models like zebrafish (Danio rerio) or fathead minnows (Pimephales promelas), focusing on endpoints such as vitellogenin induction, gonadal histopathology, and fecundity. Experimental designs must account for environmental persistence by using flow-through systems to simulate continuous low-dose exposure (e.g., 0.1–10 µg/L). Data interpretation should integrate predicted no-effect concentrations (PNEC) derived from species sensitivity distribution (SSD) models, as outlined in OECD Test Guidelines 229 and 234 .
Q. What catalytic strategies improve the selectivity of this compound synthesis over other alkylphenol isomers?
- Methodological Answer : Ruthenium-catalyzed ethenolysis of unsaturated cardanols (e.g., from cashew nut shell liquid) achieves >90% selectivity for 3-(Non-8-enyl)phenol, a precursor to this compound. The Umicore M1 catalyst (Grubbs-type) enables tandem ethenolysis and self-metathesis, minimizing byproducts like cyclohexadienes. Subsequent hydrogenation with Pd/C under mild conditions (1 atm H₂, 25°C) preserves the phenolic structure. Isomeric purity can be verified via GC-MS with chiral columns or NMR-based stereochemical analysis .
Q. How should researchers address contradictions in reported toxicity data for this compound across studies?
- Methodological Answer : Discrepancies often stem from isomer variability, exposure duration, or model systems. To resolve these:
- Isomer-Specific Analysis : Use high-purity standards (>98%) and confirm isomer identity via retention indices (GC) or fragmentation patterns (MS/MS) .
- Study Harmonization : Adopt standardized protocols (e.g., OECD guidelines) for exposure regimes and endpoints. Meta-analyses should weight data by sample size and methodological rigor, as outlined in systematic review frameworks like PRISMA .
- Mechanistic Validation : Cross-validate in vitro findings (e.g., ER activation) with in vivo outcomes to distinguish direct toxicity from secondary effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
